REACTION_CXSMILES
|
CN.C1COCC1.[CH2:8]([N:10](CC)CC)C.[F:15][C:16]([F:27])([F:26])[C:17]1[CH:18]=[C:19]([CH:23]=[CH:24][CH:25]=1)[C:20](Cl)=[O:21].O>ClCCl>[CH3:8][NH:10][C:20](=[O:21])[C:19]1[CH:23]=[CH:24][CH:25]=[C:17]([C:16]([F:27])([F:26])[F:15])[CH:18]=1 |f:0.1|
|
Name
|
methylamine THF
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN.C1CCOC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C(=O)Cl)C=CC1)(F)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated brine in this order and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was then evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved again in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated brine in this order, and dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
WASH
|
Details
|
The resulting solid was washed with diisopropylether
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(C1=CC(=CC=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |